CB2 Agonist Potency: Pyridazine-3-Carboxamide Scaffold Activity Range Contextualizes This Compound’s Potential
While direct CB2 agonism data for N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide are not published, the broad pyridazine-3-carboxamide class has been systematically evaluated. In a 2017 structure-activity relationship study, compound 26 (a pyridazine-3-carboxamide bearing a specific amide and C6 substituent) exhibited an EC50 of 3.665 ± 0.553 nM at CB2, while six compounds in the series achieved EC50 values below 35 nM [1]. The reference compound GW842166X served as a benchmark; the series demonstrated significantly improved logP values relative to this comparator, indicating better drug-likeness [1]. This establishes a class-level potency range of 3.7–35 nM for optimized pyridazine-3-carboxamide CB2 agonists, providing a benchmark against which this compound’s activity can be contextualized.
| Evidence Dimension | CB2 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | Not directly reported for N-(2-phenoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
| Comparator Or Baseline | Compound 26 (pyridazine-3-carboxamide analog): EC50 = 3.665 ± 0.553 nM; Six compounds in series: EC50 < 35 nM; GW842166X (reference CB2 agonist): EC50 not specified in abstract but used as logP comparator |
| Quantified Difference | Class potency range spans ~10-fold (3.7–35 nM); selectivity index for compound 26 vs CB1 > 2729 |
| Conditions | Calcium mobilization assay in cells expressing human CB2 receptor; selectivity assessed against CB1 receptor |
Why This Matters
A procurement decision for this compound should be informed by its membership in a scaffold class where optimized analogs achieve single-digit nanomolar CB2 agonism with >2700-fold selectivity over CB1, indicating a favorable therapeutic window for peripheral cannabinoid modulation.
- [1] Qian HY, Wang ZL, Xie XY, Pan YL, Li GJ, Xie X, Chen JZ. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017 Sep 8;137:598-611. PMID: 28651225. View Source
